molecular formula C17H13N5O4 B2746734 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034384-23-9

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2746734
CAS No.: 2034384-23-9
M. Wt: 351.322
InChI Key: LERRQEDSSKPHQR-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034384-23-9) is a synthetic organic compound with a molecular formula of C17H13N5O4 and a molecular weight of 351.32 g/mol . This complex molecule is built from two key pharmacophores known for their relevance in drug discovery: a 1,2,4-oxadiazole ring and a 4-oxo-4H-chromene (chromone) core. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides, which can improve the pharmacokinetic properties of drug candidates . This heterocycle is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . The 4-oxo-4H-chromene-2-carboxamide segment is another scaffold of interest; research on analogs bearing this structure has demonstrated potential antibacterial and antifungal activities . The integration of these units with a 1-methyl-1H-pyrazole group creates a multifunctional hybrid compound, making it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in screening for antimicrobial and anticancer activities. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4/c1-22-9-10(7-19-22)16-20-15(26-21-16)8-18-17(24)14-6-12(23)11-4-2-3-5-13(11)25-14/h2-7,9H,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERRQEDSSKPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates several pharmacologically relevant moieties, including the oxadiazole and chromene scaffolds. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃. It features a complex structure that combines a chromene core with an oxadiazole and pyrazole substituent, which are known for their biological activities.

Anticancer Properties

Research indicates that compounds containing the oxadiazole and chromene moieties exhibit significant anticancer activity. For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have shown potent antiproliferative effects against various cancer cell lines, including prostate cancer cells (DU145) with IC₅₀ values in the low micromolar range . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The proposed mechanism for this compound includes:

  • Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors. This inhibition disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Studies have shown that treatment with related compounds leads to increased apoptotic cell death in various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity is influenced by the structural components:

  • Oxadiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Chromene Core : Contributes to the overall stability and interaction with biological targets.

Table 1 summarizes some SAR findings related to similar compounds:

Compound StructureIC₅₀ (µM)Mechanism of ActionRemarks
4-(1,2,4-Oxadiazolyl)piperidine120Tubulin inhibitorEffective against DU145
N-acylated derivatives>100No significant activityLack of essential groups
5-substituted ChromenesVariesApoptosis inductionStronger activity with electron-donating groups

Study on Antiproliferative Effects

A study investigated various derivatives of oxadiazole-based compounds against breast cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly affected cell viability and apoptosis rates. The most potent derivative demonstrated an IC₅₀ value of 50 nM in MCF7 cells .

Chromene Derivatives in Cancer Therapy

Another case study explored the effects of chromene derivatives on lung cancer cells (A549). Results showed that specific substitutions on the chromene scaffold led to increased apoptosis and reduced proliferation rates. Notably, one compound induced complete cell death at concentrations as low as 10 µM .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold known for its diverse biological activities. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, allowing for the formation of structurally diverse substituted anilines.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can induce apoptosis through caspase activation and inhibit tumor cell migration.

Antimicrobial Properties

Compounds in the oxadiazole class have demonstrated antimicrobial activity against various pathogens. The specific mechanism may involve:

  • Disruption of Bacterial Cell Wall Synthesis : This action interferes with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses:

  • Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : A study highlighted the anticancer effects of 2H/4H-chromenes, showing that they can induce apoptosis through caspase activation and inhibit tumor cell migration.
  • Antimicrobial Efficacy : Various oxadiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets.

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
COX InhibitionInhibition of cyclooxygenase enzymes

Structure-Activity Relationship Insights

Compound StructureKey SubstituentsBiological Activity
N-(3-methyl)Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound C₁₈H₁₄N₆O₃ Oxadiazole, methylpyrazole N/A N/A N/A
3a () C₂₁H₁₅ClN₆O Phenyl, chloro, cyano 68 133–135 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
3b () C₂₁H₁₄Cl₂N₆O 4-Chlorophenyl, chloro, cyano 68 171–172 IR: 2230 cm⁻¹ (C≡N), MS: [M+H]⁺ 437.1
3d () C₂₁H₁₄ClFN₆O 4-Fluorophenyl, chloro, cyano 71 181–183 δ 7.51–7.21 (m, 9H), MS: [M+H]⁺ 421.0
  • Melting Points: compounds show higher melting points (123–183°C) due to strong intermolecular interactions (e.g., hydrogen bonding from carboxamide and polar substituents).
  • Spectroscopy: The absence of chloro or cyano groups in the target compound would eliminate characteristic IR peaks (e.g., C≡N at ~2230 cm⁻¹ in 3b) .

Computational and Electronic Analysis

While experimental data on the target compound are lacking, tools like Multiwfn () can predict electronic properties. For example:

  • Electrostatic Potential (ESP): The oxadiazole’s electron-deficient nature may create distinct ESP profiles compared to pyrazole analogs, influencing receptor binding.
  • Bond Order Analysis : The oxadiazole’s N–O bonds exhibit higher bond order than pyrazole C–N bonds, suggesting greater rigidity and resistance to metabolic cleavage .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. For example, alkylation of a pre-synthesized oxadiazole-thiol intermediate (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl chromene derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Key considerations include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Base selection : K₂CO₃ balances reactivity and minimizes side reactions.
  • Stoichiometry : A slight excess of the alkylating agent (1.1 eq.) ensures complete conversion .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the connectivity of the chromene, oxadiazole, and pyrazole moieties. For example, the methyl group on the pyrazole ring appears as a singlet near δ 3.9 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with heterocyclic cleavage .
  • Infrared (IR) Spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the presence of carbonyl groups (chromene-4-one and carboxamide) .

Q. How can researchers identify and address common impurities during synthesis?

  • Chromatographic monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and detects unreacted starting materials or byproducts (e.g., unalkylated oxadiazole-thiol) .
  • Recrystallization : Purification using ethanol or ethyl acetate removes polar impurities.
  • Spectroscopic comparison : Contradictions between experimental and theoretical NMR/MS data may indicate regiochemical errors or incomplete deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the alkylation step?

  • Temperature control : Lower temperatures (0–10°C) reduce side reactions like over-alkylation.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., thiols or enolates) .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Substituent variation : Systematic modification of the pyrazole methyl group or chromene substituents (e.g., electron-withdrawing vs. donating groups) can clarify bioactivity trends.
  • Computational modeling : Molecular docking studies predict binding affinities to target proteins (e.g., kinases or oxidases) and rationalize discrepancies between in vitro and cellular assays .
  • Metabolic stability assays : Evaluate whether contradictory activity stems from differential metabolism (e.g., cytochrome P450-mediated degradation) .

Q. How do solubility and stability challenges impact formulation for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes improve aqueous solubility.
  • pH-dependent stability : The chromene-4-one carbonyl may hydrolyze under acidic conditions; stability assays in simulated gastric fluid (pH 1.2–3) guide formulation adjustments .

Q. What mechanistic insights explain the cyclization steps during oxadiazole formation?

  • Nucleophilic attack : The oxadiazole ring forms via cyclodehydration of a thiosemicarbazide intermediate, facilitated by acidic or basic conditions.
  • Catalytic pathways : Palladium-catalyzed reductive cyclization (using CO surrogates like formic acid) offers an alternative route with higher regioselectivity .

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